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molecular formula C12H8F2O2 B1580985 2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol CAS No. 396-86-1

2-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol

Cat. No. B1580985
M. Wt: 222.19 g/mol
InChI Key: OXGQXNQNMPUWNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04911862

Procedure details

10.0 g of 3,3'-difluoro-4,4'-dimethoxybiphenyl was dissolved in 150 ml of dioxane, and 150 ml of 48% hydrobromic acid was added. The mixture was heated under reflux for 50 hours. After the reaction, the reaction mixture was subjected to evaporation under reduced pressure. The residue was fully washed with water to obtain the desired 3,3'-difluoro-4,4'-dihydroxybiphenyl.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:10]2[CH:15]=[CH:14][C:13]([O:16]C)=[C:12]([F:18])[CH:11]=2)[CH:5]=[CH:6][C:7]=1[O:8]C.Br>O1CCOCC1>[F:1][C:2]1[CH:3]=[C:4]([C:10]2[CH:15]=[CH:14][C:13]([OH:16])=[C:12]([F:18])[CH:11]=2)[CH:5]=[CH:6][C:7]=1[OH:8]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC=1C=C(C=CC1OC)C1=CC(=C(C=C1)OC)F
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 50 hours
Duration
50 h
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
the reaction mixture was subjected to evaporation under reduced pressure
WASH
Type
WASH
Details
The residue was fully washed with water

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1O)C1=CC(=C(C=C1)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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